molecular formula C11H7ClO2 B15068981 1-Chloronaphthalene-2-carboxylic acid

1-Chloronaphthalene-2-carboxylic acid

Cat. No.: B15068981
M. Wt: 206.62 g/mol
InChI Key: CPIQIFZUPSNWNR-UHFFFAOYSA-N
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Description

Overview of Halogenated Naphthalene (B1677914) Compounds in Advanced Organic Synthesis

Halogenated organic compounds, including chlorinated and brominated naphthalenes, are widely used in various industrial and consumer products due to their chemical stability and effectiveness. nih.gov In advanced organic synthesis, halogenated naphthalenes are crucial intermediates. The halogen atom acts as a leaving group or directs further substitution reactions, allowing for the construction of complex molecular architectures. nbinno.com For instance, 1-chloronaphthalene (B1664548) can be synthesized by the direct chlorination of naphthalene. wikipedia.org This compound and its derivatives serve as precursors for a variety of other functionalized naphthalenes. The position of the halogen on the naphthalene ring significantly influences the reactivity and properties of the resulting compounds. google.com The introduction of halogen atoms can also modify the electronic properties of the naphthalene system, which is a strategy used in the development of organic semiconductors. researchgate.net

The Significance of Carboxylic Acid Functionality in Naphthalene Derivatives

The carboxylic acid group is one of the most important functional groups in organic chemistry, particularly in the design of biologically active molecules. researchgate.netwiley-vch.de When attached to a naphthalene ring, the carboxylic acid functionality imparts several key properties. It can participate in a variety of chemical reactions, including esterification, amidation, and the formation of acid chlorides, making it a versatile handle for further molecular elaboration. uomus.edu.iq The acidity of the carboxyl group enhances the water solubility of the naphthalene derivative, a crucial factor for pharmaceutical applications. researchgate.net Furthermore, the carboxylate group can coordinate with metal ions, which is fundamental to the formation of metal-organic frameworks and other coordination polymers. mdpi.comnih.gov The ability of the carboxylic acid to form strong hydrogen bonds also influences the solid-state structure and crystal packing of these compounds. researchgate.net

Research Context for 1-Chloronaphthalene-2-carboxylic Acid: A Comprehensive Perspective

This compound is a specific derivative that combines the features of a halogenated naphthalene and a naphthalene carboxylic acid. Its structure, featuring a chlorine atom and a carboxylic acid group on adjacent positions of the naphthalene ring, suggests its potential as a valuable intermediate in organic synthesis. Research into compounds with similar structures, such as other chloronaphthalene carboxylic acid isomers, indicates their utility as building blocks for dyes, pigments, and potentially therapeutic agents. smolecule.com The synthesis of such molecules often involves regioselective halogenation and carboxylation reactions, which can be challenging. google.comsmolecule.com The specific substitution pattern of this compound is expected to influence its chemical reactivity, steric hindrance, and electronic properties, making it a subject of interest for chemists developing new synthetic methodologies and functional materials.

Table 1: Properties of 1-Chloronaphthalene

Property Value
Chemical Formula C10H7Cl
Molar Mass 162.62 g/mol
Appearance Colorless, oily liquid
Melting Point -20 °C
Boiling Point 263 °C
Flash Point 121 °C

Data sourced from references wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

1-chloronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)

InChI Key

CPIQIFZUPSNWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Chloronaphthalene 2 Carboxylic Acid

Reactivity of the Halogenated Naphthalene (B1677914) Core

The presence of both a deactivating, ortho-para directing chloro group and a deactivating, meta-directing carboxylic acid group on the naphthalene ring system leads to complex reactivity patterns. organicchemistrytutor.comyoutube.comlibretexts.orgbritannica.com Their combined electronic effects determine the preferred sites for electrophilic, nucleophilic, and radical attack.

Electrophilic Aromatic Substitution Patterns and Directivity

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the naphthalene ring are paramount. The chlorine atom, although deactivating due to its inductive electron-withdrawing effect, possesses lone pairs that can be donated into the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions. youtube.comuva.es Conversely, the carboxylic acid group is a deactivating and meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. britannica.comyoutube.com

When both of these groups are present on a naphthalene ring, their directing effects must be considered in concert. For 1-chloronaphthalene-2-carboxylic acid, the chloro group at C1 directs incoming electrophiles to positions 2 (which is blocked by the carboxylic acid), 4, and the peri-position 8. The carboxylic acid group at C2 directs incoming electrophiles to positions 4, 5, and 7. The convergence of these directing effects suggests that electrophilic substitution is most likely to occur at position 4. Theoretical studies on substituted naphthalenes have shown that the presence of a -I (inductive withdrawing) substituent at the 1-position generally directs incoming electrophiles to the 4 and 8 positions. researchgate.net

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.pubyoutube.com

In the case of this compound, the carboxylic acid group is in the ortho position to the chlorine atom. As a deactivating group, it enhances the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to nucleophilic attack. The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized carbanion intermediate. youtube.comyoutube.com The subsequent elimination of the chloride ion restores the aromaticity of the ring. While less common, concerted SNAr mechanisms, where bond formation and bond breaking occur simultaneously, are also being identified for a growing class of nucleophilic aromatic substitutions. nih.gov

Radical Reactions Involving the Naphthalene Moiety

The naphthalene moiety of this compound can participate in radical reactions, which often involve the homolytic cleavage of C-H or C-Cl bonds. The photochemical chlorination of 1-chloronaphthalene (B1664548), for instance, proceeds via a radical mechanism to yield dichloronaphthalene isomers. rsc.org Photolysis of 1-chloronaphthalene in alkane solvents can lead to electron transfer processes. acs.org

Radical reactions are typically initiated by heat or light and often involve a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgutexas.edu The stability of the radical intermediates plays a crucial role in determining the reaction pathway. In the context of this compound, radical abstraction of a hydrogen atom from the naphthalene ring or addition of a radical to the aromatic system could occur. The regioselectivity of such reactions would be influenced by the stability of the resulting radical species.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. ijesm.co.in These reactions typically involve nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. libretexts.org

Derivatization to Esters and Amides

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. These reactions are examples of nucleophilic acyl substitution. ijesm.co.in The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent attached to the acyl group. libretexts.org

Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol.

Amide formation is achieved by reacting the carboxylic acid with an amine. This reaction is often facilitated by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), to overcome the relatively low reactivity of the carboxylic acid and the basic nature of the amine. ijesm.co.in

Table 2: Common Derivatization Reactions of this compound

Reaction Reagents Product
Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Methyl 1-chloronaphthalene-2-carboxylate

Decarboxylation Pathways and Related Processes

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. However, the presence of certain functional groups can facilitate this process. For instance, the Barton decarboxylation is a radical-based method that allows for the removal of a carboxylic acid group under milder conditions. libretexts.org This process involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical chain reaction.

Recent advancements have also utilized visible-light photoredox catalysis to generate acyl radicals from carboxylic acids. nih.gov This method involves the transient formation of a reactive anhydride intermediate which can then be reduced by a photocatalyst to generate an acyl radical, with subsequent loss of carbon dioxide. nih.gov

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds using this compound as a starting material can be approached via two primary pathways involving organometallic reagents: direct nucleophilic addition to the carboxyl group and transition metal-catalyzed decarboxylative cross-coupling.

Direct Nucleophilic Addition:

The reactivity of the carboxylic acid functional group is dominated by its acidity. Strong organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are highly basic and will first react in an acid-base manner to deprotonate the carboxylic acid. organicchemistrytutor.com This initial, rapid reaction forms a carboxylate salt.

With Grignard Reagents: For most Grignard reagents, the reaction typically stops after deprotonation. The resulting carboxylate is generally unreactive toward further nucleophilic attack by the Grignard reagent due to the negative charge on the functional group, which repels the incoming nucleophile. organicchemistrytutor.com Therefore, treating this compound with one equivalent of a Grignard reagent is expected to yield the corresponding magnesium carboxylate salt.

With Organolithium Reagents: Organolithium reagents are significantly more reactive and basic than their Grignard counterparts. masterorganicchemistry.comreddit.com While the first equivalent acts as a base, a second equivalent can act as a nucleophile, attacking the electrophilic carbon of the carboxylate. masterorganicchemistry.comyoutube.com This forms a stable dianion intermediate. organicchemistrytutor.com An acidic workup then protonates this intermediate, which collapses to form a ketone. organicchemistrytutor.commasterorganicchemistry.com This makes the reaction of carboxylic acids with two or more equivalents of an organolithium reagent a viable method for ketone synthesis. youtube.com

Table 1: Predicted Outcomes of Reactions with Organometallic Reagents
Organometallic ReagentEquivalentsExpected IntermediateFinal Product (after acidic workup)Reference
Grignard Reagent (e.g., CH₃MgBr)11-Chloronaphthalene-2-carboxylate magnesium saltThis compound (regenerated) organicchemistrytutor.com
Organolithium Reagent (e.g., CH₃Li)≥ 2Dilithium dianion of 1-chloro-2-(1,1-dihydroxyethyl)naphthalene1-(1-Chloro-2-naphthyl)ethan-1-one organicchemistrytutor.commasterorganicchemistry.com

Decarboxylative Cross-Coupling:

A more contemporary and versatile method for carbon-carbon bond formation is the transition metal-catalyzed decarboxylative cross-coupling. In these reactions, the carboxylic acid serves as a stable, readily available organic pronucleophile, which couples with an organic halide or other electrophilic partner, releasing carbon dioxide as the only byproduct. wikipedia.orgualberta.ca This approach avoids the need for pre-forming sensitive organometallic reagents from the naphthalene scaffold. wikipedia.org

While specific examples utilizing this compound are not prominent, the general strategy involves catalysts based on palladium, copper, nickel, or iron. nih.govrsc.org The reaction would couple the naphthyl group (at the C2 position) with various partners like aryl halides, vinyl halides, or alkynes. A significant advantage is the broad functional group tolerance of these methods. wikipedia.org

Advanced Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies on key transformations of this compound are not extensively documented. However, the mechanistic paradigms for related aromatic carboxylic acids in decarboxylative couplings provide a strong framework for understanding the likely reaction pathways.

For a hypothetical palladium/copper-catalyzed decarboxylative coupling of this compound with an aryl halide (Ar-X), the catalytic cycle would likely involve several key steps.

Salt Formation and Decarboxylation: The carboxylic acid first forms a salt (e.g., a copper(I) or copper(II) carboxylate). nih.gov Thermal or photo-induced decarboxylation of this salt generates a naphthyl-copper intermediate and CO₂. nih.gov In some systems, a silver salt is used as a co-catalyst to facilitate this step. acs.org

Oxidative Addition: Concurrently, the palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl complex. nih.gov

Transmetalation: The organometallic species generated in the decarboxylation step (e.g., naphthyl-copper) transfers its organic group to the Pd(II)-aryl complex. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This intermediate undergoes reductive elimination to form the new carbon-carbon bond of the final biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

The identification of reaction intermediates, such as the naphthyl-copper species or the various palladium complexes, would typically be pursued through techniques like in-situ spectroscopy (NMR, IR), mass spectrometry, and X-ray crystallography of isolated species.

Additives and solvents play a critical role in directing the efficiency and selectivity of decarboxylative couplings.

Additives (Bases and Co-catalysts): A base is often required to facilitate the formation of the carboxylate salt. nih.gov Metal salts, such as those of silver or copper, can act as co-catalysts or oxidants. acs.orgresearchgate.net For instance, a silver(I) salt can act as an oxidant and facilitate the decarboxylation step. Ligands are also crucial, as they modulate the stability and reactivity of the metal catalyst. For palladium catalysts, bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos) are often employed to promote the oxidative addition and reductive elimination steps. researchgate.net

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used as they can dissolve the ionic intermediates and operate at the high temperatures often required for decarboxylation. The solvent's dielectric constant can affect the stability of charged transition states, thereby influencing the reaction kinetics.

Rigorous kinetic and thermodynamic studies for transformations of this compound are not available in the reviewed literature. However, such studies are essential for a complete mechanistic understanding.

Kinetic Studies: Kinetic analysis would involve monitoring the reaction rate's dependence on the concentration of the substrate, catalyst, ligands, and any additives. This data helps to determine the rate law of the reaction, which provides insight into the composition of the transition state in the rate-determining step. For example, a first-order dependence on both the carboxylate and the aryl halide might suggest that transmetalation or reductive elimination is the rate-limiting step.

Thermodynamic Parameters: By studying the reaction at various temperatures, key thermodynamic parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined using the Eyring equation. A large negative ΔS‡ might indicate a highly ordered, associative transition state (e.g., during ligand association or transmetalation), while a positive or small negative ΔS‡ could suggest a dissociative mechanism. researchgate.net Computational studies using Density Functional Theory (DFT) are also powerful tools for mapping the potential energy surface of the reaction, calculating the energies of intermediates and transition states, and corroborating experimentally proposed mechanisms.

Structural Analysis and Advanced Spectroscopic Characterization of 1 Chloronaphthalene 2 Carboxylic Acid

Elucidation of Molecular Structure using High-Resolution Techniques

High-resolution spectroscopic methods are essential for determining the precise three-dimensional arrangement of atoms within a molecule, both in the isolated, gas phase and in the solid state.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy, typically conducted using microwave techniques, is a powerful tool for obtaining highly accurate information about the geometry of a molecule in the gas phase, free from intermolecular interactions. This analysis yields rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, precise bond lengths, bond angles, and the stable conformational arrangements of the molecule can be determined.

For 1-Chloronaphthalene-2-carboxylic acid, a rotational spectroscopy study would reveal the conformational preferences of the carboxylic acid group relative to the naphthalene (B1677914) ring. The orientation of the -COOH group is influenced by a balance of steric effects from the adjacent chlorine atom and potential intramolecular hydrogen bonding. However, a review of the available scientific literature did not yield specific rotational spectroscopy data or a gas-phase conformational analysis for this compound.

Solid-State Structural Investigations (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding or π-stacking.

An X-ray crystal structure of this compound would provide invaluable information on the planarity of the naphthalene system, the orientation of the chloro and carboxyl substituents, and the hydrogen-bonding motifs (e.g., dimeric structures common to carboxylic acids) that dictate its solid-state architecture. Despite the utility of this technique, specific experimental X-ray crystallography data for this compound were not found in published scientific literature.

Vibrational and Electronic Spectroscopy for Deeper Conformational and Electronic Insights

Vibrational and electronic spectroscopy probe the energy levels of molecules, offering insights into bonding, functional groups, and electronic structure.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. The naphthalene ring system is a large chromophore, and its electronic properties are modulated by the electron-withdrawing chlorine and carboxylic acid substituents.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad
C=O (Carboxylic Acid)Stretching1680-1725Strong, Sharp
C=C (Aromatic)Stretching1450-1600Medium to Weak
C-O (Carboxylic Acid)Stretching1210-1320Medium
C-ClStretching700-850Medium to Strong

This table represents generalized, expected values and is not based on experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would display distinct signals for each of the six protons on the naphthalene ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxyl groups and their relative positions. Coupling constants between adjacent protons would help establish their connectivity. A broad singlet, typically far downfield (δ > 10 ppm), would be expected for the carboxylic acid proton.

The ¹³C NMR spectrum would show 11 distinct signals: one for the carboxylic carbon and ten for the carbons of the naphthalene ring. The chemical shifts of the ring carbons would indicate the electronic impact of the substituents.

A detailed analysis of NMR data would confirm the substitution pattern and provide a complete picture of the molecule's atomic framework in solution. However, specific experimental ¹H and ¹³C NMR data tables with assigned chemical shifts and coupling constants for this compound could not be located in the searched literature.

Computational Chemistry and Theoretical Studies of 1 Chloronaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are particularly valuable for studying complex organic molecules such as 1-chloronaphthalene-2-carboxylic acid. DFT, especially with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in investigating the electronic and structural properties of aromatic systems. researchgate.net

Theoretical calculations are instrumental in predicting how this compound will behave in chemical reactions. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify regions susceptible to electrophilic and nucleophilic attack.

Electrophilic Attack : The sites with the highest HOMO density are the most likely to be attacked by electrophiles. For this molecule, these sites are typically on the aromatic naphthalene (B1677914) ring.

Nucleophilic Attack : The sites with the highest LUMO density, often the carboxylic acid carbon and the carbon atom bonded to the chlorine, are prone to nucleophilic attack.

Reactivity descriptors, derived from DFT calculations, quantify these predictions. The Fukui function, for instance, is a key descriptor used to model chemical reactivity and intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov Parameters such as chemical potential, hardness, and electrophilicity index provide a global picture of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)

DescriptorValue (Illustrative)Implication
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Electronegativity (χ)4.15Tendency to attract electrons
Chemical Hardness (η)2.35Resistance to change in electron configuration
Electrophilicity Index (ω)3.67Propensity to accept electrons

These calculations can predict the regioselectivity of reactions like nitration or halogenation on the naphthalene ring, guiding synthetic efforts to produce specific isomers.

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis, typically performed using quantum chemical methods, explores the potential energy surface of the molecule to identify stable conformers. The primary degree of freedom is the rotation of the carboxylic acid group relative to the plane of the naphthalene ring. These calculations can determine the energy barriers between different conformations.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. researchgate.netnih.gov By simulating the motion of atoms at a given temperature, MD can reveal how the molecule behaves in different environments, such as in a solvent. nih.gov For this compound, MD simulations could be used to:

Investigate the stability of different conformers in solution.

Study the formation and dynamics of intermolecular hydrogen bonds between carboxylic acid groups.

Analyze the interaction of the molecule with solvent molecules, providing insights into its solubility and aggregation behavior. researchgate.net

Analysis of Charge Transfer Phenomena and Electronic Structure

The electronic structure of this compound is significantly influenced by its substituents. The chlorine atom and the carboxylic acid group alter the electron density distribution of the naphthalene ring through inductive and resonance effects. uva.es

Inductive Effect (-I) : Both the chlorine atom and the carboxylic acid group are electron-withdrawing, pulling electron density from the aromatic ring.

Mesomeric/Resonance Effect (+M/-M) : The chlorine atom can donate electron density into the ring via its lone pairs (+M effect), while the carbonyl group of the carboxylic acid withdraws electron density (-M effect). uva.es

Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify these electronic effects. orientjchem.org NBO analysis provides a detailed picture of charge distribution, orbital interactions, and intramolecular charge transfer (ICT). xmu.edu.cn This analysis can reveal the extent of electron delocalization and the nature of the chemical bonds within the molecule.

Table 2: NBO Analysis - Illustrative Atomic Charges

Atom/GroupNatural Charge (e)Electronic Effect
Chlorine (Cl)-0.15Net electron-withdrawing
Carboxylic Carbon (C)+0.75Highly electrophilic
Carboxylic Oxygens (O)-0.60 / -0.65Highly electronegative
Naphthalene Ring (C1-C10)VariesPolarized by substituents

Analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

In Silico Design and Prediction of Novel Derivatives' Properties

This compound can serve as a scaffold for the in silico design of new molecules with tailored properties for applications in materials science or medicinal chemistry. nih.govrsc.org This process involves computationally designing and evaluating derivatives before undertaking their actual synthesis.

The typical workflow includes:

Library Generation : A virtual library of derivatives is created by modifying the parent molecule, for example, by substituting the chlorine atom with other halogens or functional groups, or by creating amides or esters from the carboxylic acid group. researchgate.netnih.gov

Property Prediction : Quantum chemical calculations are used to predict the electronic and structural properties of each new derivative.

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of the derivatives with a specific activity or property, such as biological activity or material performance.

Molecular Docking : If the goal is to design a biologically active molecule, molecular docking simulations are performed to predict how the designed derivatives will bind to a specific protein target. researchgate.net This provides an estimate of binding affinity and identifies key interactions.

This computational pre-screening significantly reduces the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing. rsc.org

Advanced Research Applications of 1 Chloronaphthalene 2 Carboxylic Acid and Its Analogues in Chemical Synthesis and Materials Science

Building Blocks in Complex Organic Molecule Synthesis

1-Chloronaphthalene-2-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules due to its unique combination of functional groups on a rigid naphthalene (B1677914) scaffold. The presence of the carboxylic acid, the chlorine atom, and the fused aromatic rings allows for a variety of chemical transformations, making it a valuable precursor for diverse and intricate molecular architectures.

Precursors for Diverse Polycyclic Aromatic Systems

The naphthalene core of this compound is a fundamental unit of many larger polycyclic aromatic hydrocarbons (PAHs), which are compounds containing multiple fused aromatic rings. The reactivity of the carboxylic acid and the chloro substituent provides strategic points for annulation reactions, where additional rings are fused onto the initial naphthalene structure.

One common strategy involves the conversion of the carboxylic acid to a ketone, which can then undergo intramolecular cyclization or participate in condensation reactions with other aromatic systems. For instance, Friedel-Crafts acylation of an appropriate arene with the acid chloride derivative of this compound, followed by a cyclodehydrogenation reaction, can lead to the formation of larger, more complex polycyclic systems.

Furthermore, the chloro group can be utilized in various cross-coupling reactions, such as Suzuki or Stille coupling, to attach other aromatic or unsaturated moieties. Subsequent intramolecular cyclization of the resulting biaryl systems can then generate extended polycyclic aromatic structures. The strategic positioning of the chloro and carboxyl groups at the 1 and 2 positions, respectively, can influence the regiochemistry of these annulation reactions, providing a degree of control over the final architecture of the polycyclic system.

Below is a table summarizing potential synthetic routes to polycyclic aromatic systems starting from this compound:

Starting MaterialKey TransformationIntermediateResulting Polycyclic System
This compoundConversion to acid chloride, Friedel-Crafts acylationNaphthoyl-substituted areneBenzo-fused anthracenes or phenanthrenes
This compoundSuzuki coupling at the chloro positionAryl-substituted naphthalene-2-carboxylic acidBenzo[ghi]fluoranthene or Indeno[1,2,3-cd]pyrene derivatives
This compoundReduction of carboxylic acid and subsequent cyclization1-Chloro-2-(hydroxymethyl)naphthaleneAceanthrylene or Acephenanthrylene derivatives

Intermediates for Natural Product Total Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various classes of naturally occurring compounds. The naphthalene core is a key feature of many bioactive natural products, including some lignans, alkaloids, and polyketides.

The functional handles of this compound make it a potential starting material for the synthesis of such complex molecules. For example, the carboxylic acid can be transformed into an ester or an amide, which can then be involved in Claisen condensations or other carbon-carbon bond-forming reactions to build up the carbon skeleton of a target natural product. The chloro group can be strategically retained or replaced via nucleophilic substitution to introduce other necessary functional groups.

The synthesis of naphthoquinone natural products, for instance, could potentially utilize this compound as a starting point. The naphthalene ring can be appropriately oxidized to the quinone, and the carboxylic acid and chloro group can be manipulated to introduce the specific substitution patterns found in the natural product.

Contributions to Pharmaceutical and Agrochemical Precursor Development

The structural framework of this compound is of significant interest in the development of new pharmaceutical and agrochemical agents. The naphthalene ring system is a common scaffold in many biologically active molecules, and the specific substitution pattern of this compound offers opportunities for creating diverse chemical libraries for screening.

Scaffolds for Lead Compound Synthesis

In drug discovery, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. This compound provides a rigid and well-defined scaffold for the synthesis of potential lead compounds. The carboxylic acid group is a versatile handle for derivatization, readily forming amides, esters, and other functionalities. This allows for the systematic exploration of how different substituents at this position affect biological activity.

The chloro group at the 1-position also plays a crucial role. It can act as a site for further modification through cross-coupling reactions, enabling the introduction of a wide range of aryl or alkyl groups. Alternatively, the chlorine atom can be retained in the final molecule, where its lipophilicity and electronic properties can influence binding to biological targets. The combination of these two functional groups allows for the generation of a three-dimensional diversity in the synthesized molecules, which is a key factor in identifying new lead compounds with desired pharmacological properties.

Design and Synthesis of Enzyme Inhibitors and Receptor Ligands

The naphthalene moiety is known to interact with various biological targets, including enzymes and receptors. The planar and aromatic nature of the naphthalene ring can facilitate π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins. By appending appropriate functional groups to the this compound scaffold, it is possible to design molecules that can specifically bind to and modulate the activity of these targets.

For example, the carboxylic acid group can act as a hydrogen bond donor or acceptor, or it can be used to mimic the carboxylate group of natural substrates for certain enzymes. By designing molecules where the naphthalene core provides the necessary hydrophobic interactions and the functional groups at the 1 and 2 positions provide specific hydrogen bonding or electrostatic interactions, potent and selective enzyme inhibitors can be developed.

Similarly, in the design of receptor ligands, the this compound scaffold can be used to position key pharmacophoric features in a specific spatial arrangement. The rigidity of the naphthalene ring system helps to reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a particular receptor subtype.

The following table outlines potential therapeutic targets and the rationale for using this compound as a scaffold:

Therapeutic TargetRationale for Scaffold UsePotential Modifications
KinasesThe naphthalene core can occupy the hydrophobic pocket of the ATP binding site.Amide formation at the carboxylic acid to interact with the hinge region.
ProteasesThe scaffold can mimic the peptide backbone of natural substrates.Introduction of specific side chains via the chloro group to interact with substrate binding pockets.
Nuclear ReceptorsThe lipophilic naphthalene ring can bind to the ligand-binding domain.Esterification of the carboxylic acid to modulate solubility and cell permeability.
G-protein coupled receptors (GPCRs)The rigid scaffold can present functional groups in a defined orientation for receptor interaction.Synthesis of diverse amides and sulfonamides to explore structure-activity relationships.

Role in Materials Science and Functional Polymers

The unique electronic and photophysical properties of the naphthalene ring system make this compound and its analogues attractive building blocks for the synthesis of advanced materials and functional polymers. These materials find applications in various fields, including organic electronics, optoelectronics, and sensor technology.

The incorporation of the naphthalene moiety into a polymer backbone can significantly influence the material's properties. Naphthalene-based polymers often exhibit high thermal stability, good charge transport characteristics, and interesting photoluminescence behavior. The presence of the chloro and carboxylic acid groups on the naphthalene ring in this compound provides reactive sites for polymerization and for tuning the properties of the resulting materials.

For example, the carboxylic acid can be used to form polyesters or polyamides, while the chloro group can participate in coupling reactions to create conjugated polymers. These conjugated polymers, with their extended π-electron systems, are of particular interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The specific substitution pattern of this compound can also be exploited to control the morphology and packing of the polymer chains in the solid state, which is a critical factor for achieving high performance in electronic devices. Furthermore, the functional groups can be used to attach other molecular units with specific functions, leading to the development of multifunctional materials.

Below is a table summarizing the potential applications of polymers derived from this compound in materials science:

Polymer TypeMonomer FunctionalityPotential ApplicationKey Properties
Polyesters/PolyamidesDicarboxylic acid or diamine derivativesHigh-performance plastics, specialty fibersThermal stability, mechanical strength
Conjugated PolymersDi-functionalized monomers for cross-coupling polymerizationOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)Charge transport, luminescence, tunable bandgap
Functional PolymersAttachment of specific functional groupsSensors, membranesSelective recognition, permeability

Monomers for the Construction of Polymer Architectures

While specific research detailing the use of this compound as a direct monomer for polymer architectures is not extensively documented in publicly available literature, the broader class of naphthalene-based carboxylic acids is recognized for its role in the synthesis of advanced polymers. Naphthalene dicarboxylic acids, for instance, are utilized as monomers in the production of high-performance polyesters and polyamides. These polymers often exhibit enhanced thermal stability, mechanical strength, and unique optical properties due to the rigid and aromatic nature of the naphthalene unit.

Theoretically, this compound could serve as a monomer in several polymerization reactions. For example, it could undergo condensation polymerization with a suitable diol to form a polyester (B1180765) or with a diamine to create a polyamide. The presence of the chlorine atom and the specific substitution pattern on the naphthalene ring would be expected to influence the properties of the resulting polymer, such as its solubility, thermal behavior, and refractive index. However, without specific experimental data, these remain hypothetical applications. The general synthetic utility of naphthalenecarboxylic acids in polymer chemistry suggests a potential, albeit currently underexplored, role for this compound in this field.

Components in Optoelectronic and Sensing Materials

The application of this compound in optoelectronic and sensing materials is not well-established in scientific literature. However, the naphthalene moiety itself is a well-known fluorophore, and its derivatives are extensively studied for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.

Naphthalene-based compounds, particularly those with donor and acceptor groups, can exhibit intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescence. The introduction of a chlorine atom and a carboxylic acid group to the naphthalene ring, as in this compound, would modulate its electronic and photophysical properties. The electron-withdrawing nature of both the chloro and carboxyl groups would likely influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its absorption and emission spectra.

Derivatives of naphthalene carboxylic acids have been investigated as ligands for lanthanide ions to create luminescent complexes. These materials can exhibit strong, sharp emission lines, making them suitable for applications in lighting and displays. Furthermore, naphthalene diimide derivatives, which can be synthesized from naphthalenedicarboxylic acids, are a prominent class of n-type organic semiconductors used in organic field-effect transistors (OFETs) and solar cells.

While direct studies on this compound are scarce, the extensive research into other naphthalene derivatives for optoelectronic and sensing applications suggests that this compound could potentially be a building block for new functional materials. For instance, it could be incorporated into larger conjugated systems or used to synthesize novel dyes and sensors. Research into related naphthalene derivatives has shown promise in the selective fluorescent sensing of ions and small molecules. However, specific research findings and performance data for materials directly incorporating this compound are not currently available.

Biochemical Transformations and Environmental Fates of Chlorinated Naphthalene Carboxylic Acids

Microbial Degradation Pathways of Chlorinated Naphthalenes

The microbial degradation of naphthalene (B1677914) and its derivatives has been a subject of significant study. nih.govnih.gov While direct studies on 1-chloronaphthalene-2-carboxylic acid are limited, the established metabolic pathways for naphthalene and monochlorinated naphthalenes offer a strong predictive framework for its biodegradation. The general aerobic degradation pathway is initiated by the enzymatic introduction of hydroxyl groups onto the aromatic nucleus, leading to catecholic intermediates which are then susceptible to ring cleavage. mdpi.comresearchgate.net

For substituted naphthalenes, a common strategy employed by microorganisms is to initially attack the unsubstituted ring. nih.gov This is exemplified in the degradation of 1-chloronaphthalene (B1664548), where the initial enzymatic action occurs on the ring that does not carry the chlorine atom. This strategic approach avoids the complexities of dealing with the halogen substituent in the initial stages of degradation.

Enzymatic Mechanisms of Dechlorination and Aromatic Ring Cleavage

The microbial breakdown of chlorinated aromatic compounds involves a suite of specialized enzymes. A key initial step in the aerobic degradation of naphthalene and its derivatives is the action of naphthalene dioxygenase (NDO), a multi-component enzyme system. nih.govfrontiersin.org This enzyme catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol. nih.gov In the case of chlorinated naphthalenes, this initial attack is likely to occur on the unsubstituted ring.

Following dihydroxylation, a dehydrogenase converts the cis-dihydrodiol to a dihydroxynaphthalene intermediate. nih.gov This catecholic compound is then the substrate for a ring-cleavage dioxygenase, which breaks open the aromatic ring, a critical step in the degradation process. nih.govmdpi.com The resulting aliphatic acid can then be further metabolized and funneled into central metabolic pathways.

While direct enzymatic dechlorination of the aromatic ring can occur, another significant mechanism is reductive dechlorination, which is more common under anaerobic conditions. researchgate.net This process involves the replacement of a chlorine atom with a hydrogen atom.

Table 1: Key Enzymes in the Degradation of Naphthalene and its Derivatives

Enzyme ClassFunctionSubstrate ExampleProduct Example
Naphthalene DioxygenaseDihydroxylation of the aromatic ringNaphthalenecis-1,2-dihydroxy-1,2-dihydronaphthalene
cis-Dihydrodiol DehydrogenaseDehydrogenation to form a catecholcis-1,2-dihydroxy-1,2-dihydronaphthalene1,2-Dihydroxynaphthalene
Ring-Cleavage DioxygenaseCleavage of the aromatic ring1,2-Dihydroxynaphthalene2-hydroxychromene-2-carboxylic acid
DehalogenaseRemoval of halogen substituentsChlorinated aliphatic compoundsAliphatic compound + Halide ion

This table provides a generalized overview of enzyme classes involved in the degradation of naphthalene and related compounds.

Identification of Microbial Metabolites and Their Transformation Pathways

Studies on the microbial degradation of 1-chloronaphthalene have led to the identification of key metabolites that illuminate the transformation pathway. Bacteria grown on 1-chloronaphthalene as the sole carbon source have been shown to produce 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. The formation of these metabolites strongly suggests that the initial enzymatic attack occurs on the unsubstituted ring of the 1-chloronaphthalene molecule.

Based on these findings, a putative degradation pathway for this compound can be proposed. The degradation would likely be initiated by a dioxygenase attacking the unsubstituted ring (C5 and C6 or C7 and C8 positions). This would be followed by dehydrogenation to form a dihydroxy-chloronaphthalene carboxylic acid. Subsequent ring cleavage of the dihydroxylated ring would lead to the formation of chlorinated aliphatic carboxylic acids, which can then be further metabolized.

Table 2: Proposed Microbial Metabolites of this compound

Putative MetabolitePrecursorEnzymatic Step
1-Chloro-7,8-dihydroxy-7,8-dihydronaphthalene-2-carboxylic acidThis compoundDioxygenation
1-Chloro-7,8-dihydroxynaphthalene-2-carboxylic acid1-Chloro-7,8-dihydroxy-7,8-dihydronaphthalene-2-carboxylic acidDehydrogenation
Chlorinated derivative of 2-hydroxychromene-2,x-dicarboxylic acid1-Chloro-7,8-dihydroxynaphthalene-2-carboxylic acidRing Cleavage

This table presents hypothetical metabolites based on established degradation pathways of related compounds.

Abiotic Degradation Mechanisms in Environmental Systems (e.g., Photolysis)

In addition to microbial degradation, abiotic processes such as photolysis can contribute to the transformation of chlorinated naphthalene carboxylic acids in the environment. Studies on the photoconversion of 1-chloronaphthalene have shown that it undergoes degradation under simulated sunlight. This process often involves dechlorination and hydroxylation, leading to the formation of various photoproducts.

The photolysis of naphthalene in aqueous environments can be influenced by the presence of dissolved organic matter, which can act as photosensitizers. researchgate.net The degradation of naphthalene sulfonic acids, for instance, is thought to proceed through oxygenation and desulfonation, ultimately leading to ring fission and the formation of smaller organic acids. researchgate.net It is plausible that this compound undergoes similar photochemical transformations, involving the cleavage of the carbon-chlorine bond and subsequent oxidation and cleavage of the aromatic rings, resulting in the formation of smaller, more polar compounds such as formic acid and formaldehyde. rsc.org

Applications in Biocatalysis for Selective Synthesis

The enzymatic machinery that microorganisms use to degrade aromatic compounds can also be harnessed for synthetic purposes in a field known as biocatalysis. Enzymes such as monooxygenases and dioxygenases can be used to introduce hydroxyl groups into aromatic rings with high regio- and stereoselectivity, which can be challenging to achieve through traditional chemical methods.

For example, engineered monooxygenases have been utilized for the selective oxidation of naphthalene to 1-naphthol. nih.govtudelft.nl Furthermore, flavin-dependent halogenases are enzymes that can selectively introduce halogen atoms into aromatic molecules, highlighting the potential for biocatalytic synthesis of halogenated derivatives. mdpi.com While specific applications utilizing this compound as a substrate are not yet widely reported, the principles of biocatalysis suggest its potential as a starting material for the enzymatic synthesis of more complex, functionalized molecules. The selective modification of the carboxylic acid group or the aromatic ring through enzymatic reactions could provide routes to valuable chemical intermediates.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Methodologies

The synthesis of chiral compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Chiral carboxylic acids that possess an α-stereogenic center are fundamental components of numerous natural products and therapeutic agents. rsc.orgresearchgate.net Currently, dedicated asymmetric methodologies for the synthesis of 1-chloronaphthalene-2-carboxylic acid, which possesses axial chirality due to restricted rotation around the C1-C(aryl) bond, are not well-established. Future research should focus on developing efficient and highly stereoselective synthetic routes.

Potential research avenues include:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. frontiersin.org Future work could explore the use of chiral amine or phosphine (B1218219) catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the naphthalene (B1677914) core.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of rhodium, palladium, and copper, are highly effective in a wide range of asymmetric transformations. frontiersin.org Research could be directed towards developing catalytic systems for the enantioselective carboxylation of a 1-chloronaphthalene (B1664548) precursor or the asymmetric functionalization of a pre-existing naphthalene carboxylic acid.

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Investigating enzymes, such as specific hydrolases or oxidoreductases, for the kinetic resolution of a racemic mixture of this compound or its precursors could provide a direct route to enantiopure forms of the compound.

A summary of potential asymmetric synthesis strategies is presented below.

Methodology Catalyst/System Type Potential Application Anticipated Outcome
OrganocatalysisChiral Amines, PhosphinesAsymmetric annulation reactionsEnantioselective construction of the substituted naphthalene ring.
Transition-Metal CatalysisChiral Pd, Rh, or Cu complexesEnantioselective C-H carboxylation or cross-coupling reactions.Direct introduction of the carboxylic acid group with stereocontrol.
BiocatalysisHydrolases, OxidoreductasesKinetic resolution of racemic mixtures.Access to enantiomerically pure samples of the target compound or its esters.

Integration into Advanced Catalytic Systems for Enhanced Efficiency

While catalytic methods exist for the synthesis of naphthalenecarboxylic acids via carbonylation of halogenated naphthalenes using complexes of Co, Rh, Pd, Mo, and Ni, there is considerable room for improvement. google.com Future research should not only aim to enhance the efficiency of synthesizing this compound itself but also explore its potential as a component within new catalytic systems.

Key research objectives include:

Catalyst Optimization: Developing next-generation palladium or nickel catalysts with tailored ligands to improve the yield, selectivity, and reaction conditions (e.g., lower temperature and pressure) for the carboxylation of 1,2-dichloronaphthalene.

Ligand Development: Utilizing this compound as a novel ligand for transition-metal catalysts. The combination of the carboxylic acid moiety (for metal coordination) and the chlorinated naphthalene backbone (for tuning steric and electronic properties) could lead to catalysts with unique reactivity and selectivity in reactions such as cross-coupling or C-H activation.

Heterogeneous Catalysis: Immobilizing catalysts derived from this compound onto solid supports. This would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry and enhancing process efficiency for industrial applications. patsnap.com

Exploration of Supramolecular Interactions and Self-Assembly Properties

The carboxylic acid group is a powerful functional group for directing the self-assembly of molecules through hydrogen bonding. ijacskros.com When attached to a large, planar aromatic system like naphthalene, this can lead to the formation of highly ordered supramolecular structures driven by a combination of hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov The presence of a chlorine atom introduces the potential for halogen bonding, adding another layer of control over the assembly process.

Future studies should investigate:

Solution-State Aggregation: Using spectroscopic techniques to study the self-assembly behavior in different solvents. Research on carboxylic acid-functionalized naphthalene diimides has shown that aggregation is highly solvent-dependent. researchgate.netnih.gov

Co-crystallization: Forming multi-component crystals with other molecules (co-formers) that can interact with the carboxylic acid or the naphthalene ring system. This could lead to the creation of new materials with tailored properties.

Interaction Type Molecular Moiety Potential Supramolecular Structure
Hydrogen BondingCarboxylic AcidDimers, chains (catemers), sheets
π-π StackingNaphthalene CoreStacked columns, layered structures
Halogen BondingChlorine AtomDirectional interactions with Lewis bases

Advanced Characterization Techniques for Understanding Dynamic Processes and Reactivity

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for its rational application. While standard characterization methods provide basic information, advanced techniques are needed to probe its more complex behaviors.

Future characterization efforts should employ:

Solid-State NMR (ssNMR): To investigate the local environment and intermolecular interactions within crystalline or amorphous solid forms, providing detailed insight into the hydrogen and halogen bonding networks.

Ultrafast Spectroscopy: Using techniques like transient absorption spectroscopy to study the excited-state dynamics of the molecule. This is crucial for applications in organic electronics or photocatalysis, where understanding photophysical processes is key.

Advanced Mass Spectrometry: Techniques such as electrospray ionization (ESI) can be used to study non-covalent interactions and self-assembly in the gas phase, complementing solution-state studies. mdpi.compatsnap.com

Single-Crystal X-ray Crystallography: This remains the definitive method for determining the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state, providing invaluable data for crystal engineering and materials design. mdpi.com

Design of Smart Materials Incorporating this compound Units

"Smart materials" are materials that respond to external stimuli, such as light, heat, pH, or the presence of a chemical analyte. researchgate.netscilit.com The unique combination of functional groups in this compound makes it an attractive building block for such materials. The potential for directed self-assembly and its inherent electronic properties are key features to be exploited.

Promising avenues for research include:

Chemosensors: Developing materials where the self-assembled structure of this compound is disrupted by the presence of a specific analyte, leading to a change in a measurable signal, such as fluorescence. The emission properties of self-assembled naphthalene derivatives can be highly sensitive to their aggregation state. researchgate.netnih.gov

Stimuli-Responsive Gels: Creating supramolecular gels based on the self-assembly of the molecule in organic solvents. These gels could potentially exhibit reversible gel-sol transitions in response to stimuli like temperature or pH changes, which would disrupt the hydrogen-bonding network.

Organic Electronics: Incorporating the molecule into organic semiconductors. The ability of the naphthalene core to facilitate π-π stacking is fundamental for charge transport in such materials. The chloro and carboxylic acid groups could be used to tune the molecular packing and energy levels to optimize performance.

Q & A

Basic: What synthetic methodologies are reported for 1-Chloronaphthalene-2-carboxylic acid, and how can experimental reproducibility be ensured?

Methodological Answer:
Synthesis typically involves chlorination of naphthalene derivatives followed by carboxylation. For example:

  • Chlorination: Use electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) at the naphthalene ring, targeting position 1 .
  • Carboxylation: Introduce the carboxylic acid group via Friedel-Crafts acylation or oxidation of a methyl group (e.g., KMnO₄ under acidic conditions) .
    To ensure reproducibility:
  • Document reaction conditions (temperature, solvent, catalyst) and purification steps (recrystallization solvents, HPLC gradients) as per IUPAC guidelines .
  • Provide NMR (¹H/¹³C) and mass spectrometry (MS) data to confirm structure and purity (>95%) .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Key techniques include:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm substitution patterns (e.g., chlorine at position 1, carboxylic acid at position 2) .
    • FT-IR: Validate carboxyl group (C=O stretch ~1700 cm⁻¹) and C-Cl bond (~550-850 cm⁻¹) .
  • Chromatography:
    • HPLC/GC-MS: Quantify purity and detect impurities (e.g., dichlorinated byproducts) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration (if crystalline) .

Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:
Discrepancies may arise from:

  • Purity variations: Impurities (e.g., residual solvents, isomers) alter melting points. Use DSC (Differential Scanning Calorimetry) with ≥99% purity standards .
  • Solvent effects: Solubility data should specify solvent systems (polar vs. nonpolar). Compare results using standardized protocols (e.g., OECD 105) .
  • Inter-lab validation: Cross-check data via collaborative studies using shared reference materials (e.g., certified standards from NIST) .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Model electron density maps to predict sites for electrophilic/nucleophilic attack. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics (MD): Simulate interactions in solvent environments (e.g., aqueous vs. organic) to study aggregation or catalytic behavior .
  • SAR Studies: Compare with analogs (e.g., 6,7-Dihydroxynaphthalene-2-carboxylic acid) to identify substituent effects on reactivity .

Advanced: What protocols are recommended for assessing the environmental toxicity of this compound?

Methodological Answer:

  • Ecotoxicology Assays:
    • Algae/ Daphnia Tests: Follow OECD 201/202 guidelines to measure EC₅₀ values .
    • Degradation Studies: Monitor hydrolysis/photolysis rates under UV-Vis (λ=254 nm) with LC-MS quantification .
  • Bioaccumulation Potential: Calculate logP (octanol-water partition coefficient) via shake-flask method or software predictions (e.g., EPI Suite) .

Advanced: How can this compound be utilized as a building block in medicinal chemistry research?

Methodological Answer:

  • Drug Design: Functionalize the carboxyl group for amide/ester prodrugs. Example: Couple with amines via EDC/HOBt-mediated reactions .
  • Targeted Delivery: Conjugate to nanoparticles (e.g., liposomes) and assess cellular uptake using fluorescence tagging (e.g., FITC) .
  • Enzyme Inhibition: Screen against kinase or protease targets using SPR (Surface Plasmon Resonance) to measure binding affinity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect waste in halogen-resistant containers .
  • Storage: Keep in airtight, light-protected containers at 4°C to prevent degradation .

Advanced: How can researchers resolve spectral interference when analyzing this compound in complex matrices?

Methodological Answer:

  • Sample Prep: Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from biological/environmental samples .
  • Tandem MS (MS/MS): Apply MRM (Multiple Reaction Monitoring) to differentiate target ions from co-eluting contaminants .
  • Deuterated Standards: Spike with ²H-labeled analogs (e.g., 2-Chloronaphthalene-d7) for internal calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.